Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)18(11,14)15/h3-5H,1-2H3,(H2,11,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOAIVMMWXYARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80998-67-0 | |
| Record name | 1,4-dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Pathway Overview
This three-step approach involves nitration of a precursor, reduction to an amine, and subsequent sulfamoylation.
Step 1: Nitration of Dimethyl Benzene-1,4-Dicarboxylate
The benzene ring is nitrated to introduce a nitro group at the 2-position. Nitration typically employs a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) at 0–50°C. The ester groups act as meta-directing substituents, favoring nitration at the 3- or 5-positions. However, steric and electronic modifications, such as using acetyl nitrate, may shift selectivity to the 2-position.
Step 2: Reduction of Nitro to Amine
Catalytic hydrogenation (H2/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine. For example, hydrogenation at 25–50°C under 3–5 bar pressure achieves >90% yield in analogous systems.
Step 3: Sulfamoylation of the Amine
The amine reacts with sulfamoyl chloride (H2NSO2Cl) in anhydrous dichloromethane or THF, often requiring a base like pyridine to neutralize HCl. This step mirrors sulfonamide formations in pyrimidine derivatives, where yields of 70–85% are typical.
Table 1: Conditions and Yields for Nitration-Reduction-Sulfamoylation
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 0–50°C | 4–6 hr | 60–70% |
| Reduction | H2 (3 bar)/Pd-C | 25°C | 12 hr | 85–90% |
| Sulfamoylation | H2NSO2Cl, pyridine | 0–25°C | 6–8 hr | 70–75% |
Direct Sulfamoylation via Electrophilic Aromatic Substitution
Mechanistic Considerations
Direct introduction of the sulfamoyl group requires electrophilic sulfamoylation agents. Chlorosulfonic acid (ClSO3H) or sulfamoyl chloride (H2NSO2Cl) in the presence of AlCl3 or FeCl3 as Lewis acids can facilitate this reaction. The ester groups deactivate the ring, necessitating harsh conditions (80–100°C) and prolonged reaction times (24–48 hr). Regioselectivity challenges arise due to competing substitution at positions 3 and 5.
Table 2: Direct Sulfamoylation Optimization
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| AlCl3 | Nitrobenzene | 80°C | 24 hr | 40–50% |
| FeCl3 | DCM | 25°C | 48 hr | <30% |
Thiol Oxidation and Functionalization
Alternative Route via Thiol Intermediate
A multistep pathway starting with a thiol group offers an alternative to direct sulfamoylation.
Step 1: Introduction of Thiol Group
2-Chlorobenzene-1,4-dicarboxylate undergoes nucleophilic aromatic substitution with NaSH or thiourea in DMF at 100°C, yielding the thiol derivative.
Step 2: Oxidation to Sulfonic Acid
Hydrogen peroxide (H2O2) or Oxone® oxidizes the thiol to a sulfonic acid (-SO3H) at 0–25°C.
Step 3: Conversion to Sulfonamide
The sulfonic acid is treated with PCl5 to form sulfonyl chloride, which reacts with aqueous ammonia to yield the sulfamoyl group.
Table 3: Thiol-Based Synthesis Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiolation | Thiourea, DMF | 100°C, 8 hr | 65% |
| Oxidation | H2O2, H2SO4 | 25°C, 2 hr | 90% |
| Sulfamoylation | NH3, H2O | 0°C, 1 hr | 75% |
Comparative Analysis of Methods
Efficiency and Practicality
- Nitration-Reduction-Sulfamoylation offers moderate yields (60–75%) but requires handling hazardous nitrating agents and high-pressure hydrogenation.
- Direct Sulfamoylation suffers from poor regioselectivity and low yields, making it less viable for large-scale synthesis.
- Thiol Oxidation Route provides reliable yields (65–75%) but involves multiple steps and toxic intermediates.
Industrial Scalability
Catalytic hydrogenation in Method 1 is preferred for scalability, while Method 3’s use of thiourea and PCl5 poses safety and waste management challenges.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 30–60 min) accelerates sulfamoylation, improving yields to 80–85% in preliminary studies.
Enzymatic Sulfamoylation
Recent advances explore lipases or sulfotransferases for regioselective sulfamoylation under mild conditions, though yields remain suboptimal (30–40%).
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of ester groups.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex organic molecules, making it valuable in developing new chemical entities for various applications.
Biology
In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. The sulfonamide group within its structure can mimic para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that rely on PABA as a substrate. This property is particularly relevant in the development of drugs targeting bacterial infections and certain metabolic pathways.
Pharmaceutical Applications
The compound has shown potential as a therapeutic agent due to its inhibitory effects on dihydrorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibitors of DHODH are being explored for their utility in treating autoimmune diseases and certain cancers .
Case Study: DHODH Inhibition
Research has demonstrated that derivatives of this compound exhibit significant activity against DHODH. This inhibition leads to reduced cell proliferation and osteoclast differentiation, making it a candidate for therapies targeting conditions such as rheumatoid arthritis and multiple sclerosis .
Industrial Applications
In industrial settings, this compound is employed in the production of polymers and specialty materials. Its chemical properties allow for modifications that enhance material performance, making it useful in various manufacturing processes.
Mechanism of Action
The mechanism of action of dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-methylterephthalate: Similar in structure but lacks the sulfonamide group.
Dimethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate: Contains additional functional groups and exhibits different chemical properties.
Uniqueness
Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate is unique due to the presence of both ester and sulfonamide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Biological Activity
Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₅N₃O₄S
- Molecular Weight : 317.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a benzene ring substituted with sulfamoyl and dicarboxylate groups, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfamoyl group may contribute to its inhibitory effects on certain enzymes or receptors involved in inflammatory processes. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties by modulating the production of pro-inflammatory cytokines and mediators.
Biological Activity Overview
-
Anti-inflammatory Activity :
- This compound has shown promise in reducing inflammation in preclinical models. Studies indicate a significant decrease in markers such as TNF-α and IL-6 in treated groups compared to controls.
-
Antimicrobial Properties :
- Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
-
Cytotoxic Effects :
- In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The compound's ability to induce apoptosis in malignant cells has been observed, warranting further investigation into its therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-α, IL-6 levels | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxic | Induced apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on mice with induced paw edema demonstrated that administration of this compound significantly reduced swelling compared to the control group. The compound was administered at varying doses (10 mg/kg, 20 mg/kg) over a period of seven days, resulting in a dose-dependent reduction in inflammatory markers.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, this compound was tested against common pathogens responsible for urinary tract infections. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as a therapeutic agent for treating bacterial infections.
Research Findings
Recent research has highlighted the potential of this compound as a multi-targeted therapeutic agent. Its diverse biological activities make it a candidate for further exploration in drug development programs aimed at treating inflammatory diseases and infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate with high yield and purity?
- Methodological Answer : Begin with esterification of the parent dicarboxylic acid using methanol and a catalytic acid (e.g., sulfuric acid). Optimize reaction conditions (temperature: 60–80°C, reflux; solvent: anhydrous methanol) to minimize side reactions. Purify the product via recrystallization (solvent: ethanol/water mixture) or column chromatography (stationary phase: silica gel; eluent: ethyl acetate/hexane gradient). Monitor purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via ¹H/¹³C NMR spectroscopy .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR (deuterated chloroform or DMSO) to verify ester and sulfamoyl functional groups. Compare observed chemical shifts with computational predictions (e.g., DFT calculations).
- Purity Analysis : Perform HPLC with a photodiode array detector to assess impurities (<1% threshold).
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Storage : Store in airtight glass containers at 2–8°C, away from strong oxidizers and moisture.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound against microbial targets?
- Methodological Answer :
- Assay Design : Use microbroth dilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., amikacin) and solvent controls (DMSO ≤1% v/v).
- Data Interpretation : Correlate MIC values with structural analogs to identify functional group contributions to activity. Use time-kill assays to assess bactericidal vs. bacteriostatic effects .
Q. What computational approaches are effective in predicting the compound’s reactivity in catalytic or photochemical applications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with catalytic surfaces (e.g., metal nanoparticles) using software like Gaussian or GROMACS.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways. Validate results with experimental UV-Vis and cyclic voltammetry data .
Q. How should contradictions between experimental and theoretical data (e.g., solubility, reactivity) be resolved?
- Methodological Answer :
- Cross-Validation : Replicate solubility measurements (e.g., shake-flask method in buffered solutions) and compare with COSMO-RS predictions.
- Error Analysis : Quantify instrumental uncertainty (e.g., NMR integration errors) and adjust computational parameters (e.g., solvent models in DFT). Publish raw datasets for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
